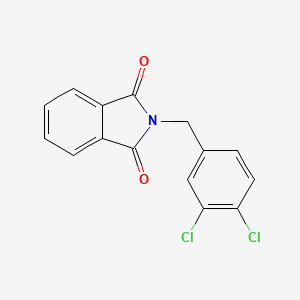![molecular formula C17H18N2O3S B5783164 3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)
3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EHT 1864 and has been synthesized using various methods.
作用机制
EHT 1864 inhibits the activity of Rho GTPases by binding to the Rho GTPase binding domain of the guanine nucleotide exchange factors (GEFs). This binding prevents the activation of Rho GTPases, which are involved in various cellular processes, including cell migration, invasion, and proliferation. The inhibition of Rho GTPases leads to the suppression of tumor growth and metastasis, protection of neurons from oxidative stress, and improvement of cardiac function.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have various biochemical and physiological effects, including the inhibition of Rho GTPases, reduction of tumor growth and metastasis, protection of neurons from oxidative stress, and improvement of cardiac function. EHT 1864 has also been shown to have anti-inflammatory effects and reduce the expression of various pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using EHT 1864 in lab experiments is its high purity and yield. EHT 1864 has also been shown to be stable under various conditions, making it suitable for long-term storage. However, one of the limitations of using EHT 1864 is its high cost, which may limit its use in some experiments.
未来方向
There are several future directions for the research on EHT 1864. One direction is to investigate its potential applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to develop more efficient synthesis methods to reduce the cost of EHT 1864. Additionally, the development of EHT 1864 derivatives with improved potency and selectivity may lead to the discovery of new therapeutic agents.
In conclusion, EHT 1864 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its inhibition of Rho GTPases has shown promise in cancer research, neurodegenerative diseases, and cardiovascular diseases. While there are advantages and limitations to using EHT 1864 in lab experiments, the future directions for research on this compound are exciting and hold great potential for the discovery of new therapeutic agents.
合成方法
EHT 1864 can be synthesized using various methods, including the reaction of 2-hydroxy-4-methylbenzenethiol and ethyl isocyanate followed by the addition of 3-aminobenzamide. Another method involves the reaction of 3-aminobenzamide with 2-hydroxy-4-methylbenzenethiol and ethyl isocyanate. Both methods have been used to synthesize EHT 1864 with high purity and yield.
科学研究应用
EHT 1864 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, EHT 1864 has been shown to inhibit the activity of Rho GTPases, which are involved in cancer cell migration and invasion. This inhibition leads to the suppression of tumor growth and metastasis. In neurodegenerative diseases, EHT 1864 has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In cardiovascular diseases, EHT 1864 has been shown to improve cardiac function and reduce cardiac fibrosis.
属性
IUPAC Name |
3-ethoxy-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-13-6-4-5-12(10-13)16(21)19-17(23)18-14-8-7-11(2)9-15(14)20/h4-10,20H,3H2,1-2H3,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNXCBPTZKBRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)

![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)
![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)



![ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)

![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)

![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)
![5-(5-chloro-2-thienyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5783195.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide](/img/structure/B5783200.png)